molecular formula C7H8N4 B7776526 1H-Indazole-5,6-diamine CAS No. 936940-91-9

1H-Indazole-5,6-diamine

Cat. No.: B7776526
CAS No.: 936940-91-9
M. Wt: 148.17 g/mol
InChI Key: QJPUNSUXMNSPCN-UHFFFAOYSA-N
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Description

1H-Indazole-5,6-diamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a fused benzene and pyrazole ring with two amino groups attached at the 5th and 6th positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5,6-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield 1H-indazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in these processes to facilitate efficient cyclization and minimize byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Indazole-5,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Indazole: The parent compound without the amino groups.

    2H-Indazole: A structural isomer with different electronic properties.

    Imidazole: Another nitrogen-containing heterocycle with a different ring structure.

Uniqueness: 1H-Indazole-5,6-diamine is unique due to the presence of amino groups at the 5th and 6th positions, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

1H-indazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUNSUXMNSPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224940
Record name 1H-Indazole, 5,6-diamino-
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-68-4, 936940-91-9
Record name 1H-Indazole-5,6-diamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-5,6-diamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Diaminoindazole
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Record name 1H-Indazole-5,6-diamine
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Record name 1H-Indazole, 5,6-diamino-
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Record name 1H-indazole-5,6-diamine
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Record name 5,6-DIAMINOINDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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